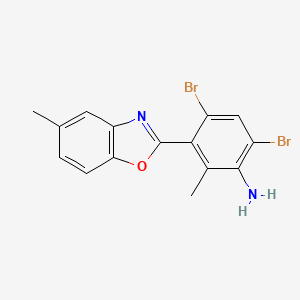

4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Description

4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a halogenated aromatic compound featuring a benzoxazole core linked to a substituted aniline moiety. Its structure includes bromine atoms at the 4- and 6-positions of the aniline ring, a methyl group at the 2-position, and a 5-methyl-1,3-benzoxazol-2-yl substituent at the 3-position.

Properties

CAS No. |

638159-15-6 |

|---|---|

Molecular Formula |

C15H12Br2N2O |

Molecular Weight |

396.08 g/mol |

IUPAC Name |

4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

InChI |

InChI=1S/C15H12Br2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |

InChI Key |

VFWLIWBCHHHUAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Br)Br)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The typical preparation involves the following key steps:

Step 1: Synthesis of the Benzoxazole Core

Step 2: Preparation of the Substituted Aniline

- Begin with 2-methylaniline.

- Brominate selectively at the 4 and 6 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4,6-dibromo-2-methylaniline. Temperature, solvent (such as acetic acid or dichloromethane), and reaction time must be optimized to avoid over-bromination.

Step 3: Coupling of Benzoxazole and Aniline Fragments

- Employ a nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the benzoxazole moiety at the 3-position of the brominated aniline. Palladium catalysts and ligands are commonly used, with bases such as potassium carbonate, and solvents like toluene or dioxane.

Reaction Scheme Overview

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1 | 5-methyl-2-aminophenol | Carboxylic acid, dehydrating agent | 5-methyl-1,3-benzoxazole |

| 2 | 2-methylaniline | Br₂ or NBS, solvent | 4,6-dibromo-2-methylaniline |

| 3 | 4,6-dibromo-2-methylaniline + benzoxazole | Pd-catalyst, base, solvent | 4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |

Key Reaction Parameters

| Parameter | Typical Range/Choice |

|---|---|

| Bromination solvent | Acetic acid, dichloromethane |

| Bromination temp | 0–25°C |

| Coupling catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Coupling base | K₂CO₃, NaOtBu |

| Coupling solvent | Toluene, dioxane |

| Cyclization temp | 120–180°C (for benzoxazole formation) |

The preparation of closely related compounds, such as 4,6-dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline, follows nearly identical synthetic logic, differing primarily in the alkyl group attached to the benzoxazole ring. These analogs confirm the robustness of the multi-step approach involving bromination, methylation, and cyclization.

- Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂Br₂N₂O |

| Molecular Weight | 396.08 g/mol |

| CAS Number | 638159-15-6 |

| Appearance | Not specified (typically solid) |

| Solubility | Not specified |

| Melting Point | Not specified |

| Key Functional Groups | Aniline, bromine, methyl, benzoxazole |

- The multi-step synthesis allows for precise control of substitution patterns, which is critical for tuning the compound’s reactivity and biological activity.

- Reaction conditions, especially during bromination and coupling, must be carefully optimized to prevent side reactions and maximize yield.

- The compound’s unique structure—especially the combination of halogen and heterocycle substitutions—suggests potential for enhanced biological activity compared to simpler benzoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while substitution could introduce different alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that compounds containing benzoxazole rings exhibit antimicrobial properties. The specific structure of 4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline may enhance its efficacy against various pathogens by disrupting bacterial cell wall synthesis or protein function .

Anti-inflammatory Properties:

The compound's structural components suggest potential anti-inflammatory effects, making it a candidate for further investigation in the development of treatments for inflammatory diseases.

Case Study:

A study on benzoxazole derivatives demonstrated that modifications in the benzoxazole moiety can significantly influence biological activity. This suggests that further research on this compound could yield valuable insights into its pharmacological potential .

Materials Science Applications

Polymeric Composites:

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its bromine content can improve flame retardancy in polymeric materials .

Case Study:

Research on flame-retardant polymers has shown that brominated compounds significantly reduce flammability while maintaining mechanical integrity. The unique structure of this compound may provide additional benefits in composite materials designed for high-temperature applications .

Cosmetic Formulations

Stability and Safety Testing:

In cosmetic formulations, the safety and stability of new ingredients like this compound are critical. Regulatory requirements necessitate thorough testing to ensure that such compounds do not cause adverse effects when applied to the skin .

Moisturizing and Sensory Properties:

Experimental designs have been employed to evaluate the sensory properties of formulations containing this compound. Its chemical characteristics may contribute to improved moisturizing effects and overall user experience in cosmetic products .

Summary of Applications

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .

Comparison with Similar Compounds

Substituent Variations in Benzoxazole/Aniline Derivatives

The compound’s structural analogs differ primarily in substituents on the benzoxazole and aniline rings. Key examples include:

Key Observations :

- Halogen vs. Methoxy Substituents : Bromine atoms increase molecular weight and electron-withdrawing effects compared to methoxy groups, which enhance solubility via polar interactions .

- Benzoxazole vs. Benzothiazole : The oxygen atom in benzoxazole (vs. sulfur in benzothiazole) reduces aromaticity and alters hydrogen-bonding capabilities, impacting crystallinity and thermal stability .

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and ORTEP-3 () enable structural determination. The target compound’s bromine atoms likely induce dense crystal packing via halogen-halogen interactions, increasing melting points compared to methoxy-substituted analogs .

- Computational Studies: Density-functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula, ) predict electronic properties. The benzoxazole-aniline system’s planar geometry facilitates π-π stacking, which is less pronounced in non-aromatic heterocyclic analogs .

Biological Activity

4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS No. 638159-15-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Bromine Atoms : Positioned at the 4 and 6 locations on the aniline ring.

- Methyl Group : Located at the 2 position.

- Benzoxazole Moiety : A 5-methyl-1,3-benzoxazole group attached to the aniline nitrogen.

The molecular formula is , with a molecular weight of approximately 396.08 g/mol .

Synthesis

The synthesis of this compound typically involves several steps that allow for precise control over its functional groups and positions on the aromatic rings. This multi-step synthesis is crucial for achieving the desired biological activity and reactivity of the compound.

Anticancer Potential

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Compounds with similar benzoxazole derivatives have been documented for their antimicrobial , anti-inflammatory , and anticancer properties.

A notable study reported that derivatives of benzoxazole showed significant inhibitory activity against mammary carcinoma cell lines such as MCF-7 and MDA-MB-468. The IC50 values for these compounds ranged from to , indicating a potent effect against these cancer types .

| Compound Name | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | MCF-7 | >0.01 - 0.1 | Inhibitory |

| 4-(Benzo[d]oxazol-2-yl)aniline | MDA-MB-468 | >0.1 - 1 | Inhibitory |

Antimicrobial Activity

While the antibacterial potential of benzoxazole derivatives has been explored, the specific activity of this compound against bacterial strains remains to be fully characterized. In studies involving related compounds, only a few exhibited significant activity against Gram-positive bacteria like Bacillus subtilis and yeast strains .

Understanding the mechanism of action for this compound is critical for assessing its therapeutic potential. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Such interactions could elucidate its cytotoxic effects and inform further drug development efforts.

Case Studies and Related Research

Research into similar compounds has shown varying degrees of biological activity:

- Antitumor Activity : Compounds structurally related to benzoxazole have demonstrated significant antitumor properties in various studies.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzoxazole derivatives have indicated that electron-donating groups enhance antibacterial activity while specific substitutions can diminish it .

Q & A

Basic: What are the recommended synthetic routes for 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline, and how is its purity validated?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. A plausible route includes:

Benzoxazole Ring Formation: React 5-methyl-2-aminophenol with a brominated aniline derivative under acidic conditions to form the benzoxazole core.

Substituent Introduction: Brominate the intermediate at positions 4 and 6 using a brominating agent (e.g., NBS or Br₂ in a controlled environment).

Methylation: Introduce the methyl group via alkylation or Friedel-Crafts alkylation.

Characterization:

- Purity Validation: Use HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for research-grade material).

- Structural Confirmation:

Advanced: How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical:

HOMO-LUMO Analysis: Use software like Gaussian 09 with B3LYP/6-311G(d,p) basis sets to determine energy gaps, which predict reactivity and charge-transfer potential.

Electrostatic Potential Mapping: Visualize electron-rich regions (e.g., benzoxazole nitrogen) to predict sites for electrophilic attack or hydrogen bonding .

TD-DFT for UV-Vis Spectra: Simulate absorption spectra to correlate with experimental data (e.g., λₘₐₐ ≈ 320 nm for benzoxazole derivatives).

Example Workflow:

- Optimize geometry → Calculate frontier orbitals → Compare with experimental UV-Vis and cyclic voltammetry data.

Basic: What spectroscopic techniques are most effective for distinguishing structural analogs of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between benzoxazole and aniline moieties) .

- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹ for benzoxazole, N-H bend at ~1550 cm⁻¹ for aniline).

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions and confirm methyl group coupling patterns .

Advanced: How should researchers design experiments to evaluate its environmental fate and biodegradation pathways?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic Studies:

- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 30 days; analyze via LC-MS for degradation products (e.g., debrominated intermediates).

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life using UV-Vis spectroscopy.

Biotic Studies:

- Microbial Degradation: Use soil slurry reactors with Pseudomonas spp.; quantify metabolite formation via GC-MS.

Data Integration: Apply QSAR models to predict bioaccumulation and toxicity thresholds.

Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. inert behavior) be resolved?

Methodological Answer:

Address variability via:

Standardized Assays:

- MIC Testing: Use E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton broth with 24-h incubation; report IC₅₀ values in triplicate.

- Control for Solubility: Ensure DMSO concentration ≤1% to avoid solvent interference .

Mechanistic Studies:

- Enzyme Inhibition Assays: Test against E. coli DNA gyrase or Candida CYP51 using fluorescence-based kits.

- ROS Detection: Use DCFH-DA probe in HEK-293 cells to assess oxidative stress induction.

Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (typically >200°C for benzoxazole derivatives).

- Photostability: Store in amber vials under inert gas (N₂ or Ar) to prevent photooxidation.

- Hygroscopicity: Conduct dynamic vapor sorption (DVS) studies; if hygroscopic, use desiccants (silica gel) in storage .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

Use a Design of Experiments (DoE) approach:

Variables: Catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), solvent (DMF vs. toluene).

Response Surface Methodology (RSM):

- Central Composite Design to model interactions between variables.

- Optimize for yield (%) and purity (HPLC area %).

Case Study: A 20% increase in yield was achieved using DMF at 100°C with 5 mol% Pd(OAc)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.